Decorticasine

Alkaloid Chemistry Natural Product SAR Insect Antifeedant Discovery

Decorticasine (CAS 32639-10-4), chemically designated as N-propionylnorloline , is a saturated pyrrolizidine alkaloid belonging to the loline subclass. Characterized by a unique 2,7-ether bridge across its pyrrolizidine core and a propionyl substitution at the 1-amine position, it possesses the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 32639-10-4
Cat. No. B12105003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecorticasine
CAS32639-10-4
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCC(=O)NC1C2CN3C1C(O2)CC3
InChIInChI=1S/C10H16N2O2/c1-2-8(13)11-9-7-5-12-4-3-6(14-7)10(9)12/h6-7,9-10H,2-5H2,1H3,(H,11,13)
InChIKeyDONSVQBFPXNWRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decorticasine (CAS 32639-10-4): A Structurally Distinct Loline Alkaloid for Insect Antifeedant Discovery and Botanical Reference Applications


Decorticasine (CAS 32639-10-4), chemically designated as N-propionylnorloline [1], is a saturated pyrrolizidine alkaloid belonging to the loline subclass [2]. Characterized by a unique 2,7-ether bridge across its pyrrolizidine core and a propionyl substitution at the 1-amine position, it possesses the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol [3]. Unlike the more abundant N-formylloline and N-acetylloline found in grass-endophyte symbiota, decorticasine is primarily isolated from Adenocarpus hispanicus (Lam.) DC. [4], representing a distinct natural source and substitution pattern within the loline family.

Why Generic Substitution Fails for Decorticasine: Evidence-Based Differentiation Among Loline Alkaloids


Loline alkaloids are not interchangeable despite sharing a common pyrrolizidine scaffold. The nature of the N-1 substituent critically dictates both insect bioactivity potency and mammalian safety profile [1]. Decorticasine's N-propionyl group confers distinct physicochemical properties—including altered logP and hydrogen-bonding capacity—that directly influence target binding and metabolic stability relative to N-formyl, N-acetyl, or N-methyl congeners [2]. Furthermore, botanical sourcing matters: decorticasine originates from Adenocarpus species (Fabaceae) rather than fungal endophyte-grass symbiota, meaning its isolation matrix, co-occurring metabolites, and impurity profiles are fundamentally different from grass-derived lolines [3]. Substituting an in-class analog without verifying these parameters risks experimental irreproducibility in insect bioassays and confounded structure-activity relationship (SAR) interpretations.

Product-Specific Quantitative Evidence Guide: Decorticasine vs. Loline Congeners


Structural Differentiator: N-Propionyl Substitution Defines a Unique Chemical Space Within the Loline Family

Decorticasine (N-propionylnorloline) is one of only four fully characterized naturally occurring loline alkaloids with a distinct N-acyl substitution. Unlike N-formylloline (NFL, R=CHO) and N-acetylloline (NAL, R=COCH₃), decorticasine's propionyl group (R=COCH₂CH₃) extends the carbon chain by one additional methylene unit, increasing calculated logP by approximately 0.5 units relative to N-acetylloline [1]. This structural feature is absent from all grass-endophyte-derived loline profiles, where only NFL, NAL, N-methylloline, and norloline are typically detected [2].

Alkaloid Chemistry Natural Product SAR Insect Antifeedant Discovery

Botanical Source Traceability: Adenocarpus-Derived Alkaloid Profile Distinct from Grass-Endophyte Lolines

GC-MS analysis of alkaloid extracts from Adenocarpus hispanicus ssp. hispanicus and A. hispanicus ssp. gredensis unequivocally identified decorticasine co-occurring with N-acetylnorloline and N-butyrylnorloline, alongside 19 quinolizidine alkaloids [1]. This profile contrasts with grass-endophyte symbiota (e.g., Festuca arundinacea infected with Epichloë coenophiala), which produce NFL, NAL, N-methylloline, and norloline but not decorticasine [2]. The presence of quinolizidine alkaloids (e.g., sparteine) as major co-constituents in Adenocarpus extracts is entirely absent from grass-endophyte loline profiles, providing a chemotaxonomic fingerprint for source authentication.

Phytochemistry Chemotaxonomy Natural Product Authentication

Commercial Purity Specification: ≥98% HPLC Purity Enables Reproducible Bioassay Deployment

Commercial decorticasine (CAS 1380-03-6) is supplied at ≥98% purity as verified by HPLC, with structural confirmation by NMR and MS [1]. This purity specification exceeds the typical purity of in-house isolated loline alkaloid mixtures used in many published antifeedant studies, where compounds are often tested as alkaloid extracts (ALKE) rather than as single purified entities [2]. The availability of decorticasine as a discrete, high-purity analytical standard enables dose-response experiments with precisely defined concentrations, eliminating confounding effects from co-occurring alkaloids present in crude or semi-purified extracts.

Analytical Chemistry Quality Control Bioassay Standardization

Mammalian Safety Profile Differentiation: Saturated Loline Alkaloids Are Non-Hepatotoxic Unlike Unsaturated Pyrrolizidine Alkaloids

Decorticasine, as a saturated loline alkaloid possessing the characteristic 2,7-ether bridge, belongs to a subclass structurally and toxicologically distinct from the hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids (PAs) [1]. Saturated amino pyrrolizidine alkaloids including lolines are explicitly documented as non-hepatotoxic and must be distinguished from unsaturated PAs, which are significant animal and human toxins and carcinogens [2]. This differentiation is critical during procurement because many vendors and databases co-categorize all pyrrolizidine alkaloids without distinguishing saturation state, creating regulatory and safety classification risk.

Toxicology Drug Safety Natural Product Profiling

Antifeedant Structure-Activity Benchmarking: N-Acyl Chain Identity Modulates Insect Behavioral Response Potency

Direct comparative antifeedant testing of loline congeners against horn fly (Haematobia irritans) adults demonstrated that NFL was the most antifeedant compound at 0.5 µg/µL and 1.0 µg/µL, statistically equal to NAL but significantly different from loline (unsubstituted 1-amine) [1]. While decorticasine was not included in this specific head-to-head assay, the established SAR principle—that N-acyl substitution identity and chain length modulate antifeedant potency—provides the experimental framework within which decorticasine's N-propionyl group represents a chemically rational probe for extending SAR beyond the formyl/acetyl substitution space [2]. The quantification of potency differences among congeneric lolines (NFL ≈ NAL > loline) establishes the sensitivity of the insect bioassay to N-1 substituent variation.

Insect Behavior Antifeedant Assay Structure-Activity Relationship

Analytical Reference Differentiation: Kovats Retention Index Provides GC-MS Identification Specificity

Decorticasine (as propionylnorloline) has a reported Kovats retention index (RI) of 1660 on a DB-1 column [1], providing a reproducible, instrument-independent parameter for GC-MS identification that distinguishes it from co-occurring loline alkaloids. This RI value serves as an orthogonal identification metric beyond mass spectral matching, enabling confident discrimination of decorticasine from N-acetylnorloline and N-butyrylnorloline in complex Adenocarpus extracts [2].

Analytical Chemistry GC-MS Metabolite Identification

Best Research and Industrial Application Scenarios for Decorticasine


Insect Antifeedant SAR Probe: Extending N-Acyl Chain Length Structure-Activity Profiling

Decorticasine serves as the only commercially available loline alkaloid bearing an N-propionyl group, enabling SAR studies that systematically probe the contribution of N-acyl chain length (C1 formyl → C2 acetyl → C3 propionyl) to insect antifeedant and repellent potency. Based on the established activity hierarchy where N-acyl lolines (NFL, NAL) outperform unsubstituted loline in Haematobia irritans antifeedant assays [1], decorticasine can be incorporated into comparative dose-response panels alongside NFL and NAL to determine whether extending the acyl chain beyond C2 enhances, maintains, or diminishes bioactivity. This approach directly supports the rational design of semi-synthetic loline derivatives with optimized insecticidal properties [2]. [REFS-1, REFS-2]

Authenticated Botanical Reference Standard for Adenocarpus Chemotaxonomy

Decorticasine is a chemotaxonomic marker for Adenocarpus species (Fabaceae), where it occurs as a major pyrrolizidine alkaloid alongside quinolizidine alkaloids—a profile entirely distinct from grass-endophyte loline sources [1]. Researchers conducting phylogenetic, chemotaxonomic, or ecological studies on Adenocarpus or related genera can use high-purity decorticasine as an authenticated reference standard for GC-MS identification and quantification, supported by its verified Kovats retention index (RI = 1660 on DB-1) [2]. This application is particularly valuable given the phytochemical division of the genus Adenocarpus into distinct alkaloid-profile groups [1]. [REFS-1, REFS-2]

Mammalian Safety Benchmarking: Differentiating Saturated from Unsaturated Pyrrolizidine Alkaloids in Toxicology Studies

Decorticasine, as a saturated loline alkaloid, provides a structurally defined negative control for hepatotoxicity screening when compared against 1,2-unsaturated pyrrolizidine alkaloids [1]. Toxicology researchers evaluating the safety of plant extracts or natural product libraries can use decorticasine to empirically demonstrate that saturated pyrrolizidines with the 2,7-ether bridge do not elicit the hepatotoxic responses characteristic of unsaturated PAs, thereby validating the structure-based safety classification [2]. This application is directly relevant to institutions requiring documented evidence of non-hepatotoxic classification for biosafety committee approval. [REFS-1, REFS-2]

Analytical Method Development: Single-Compound Standard for Loline Alkaloid Quantification

The availability of decorticasine at ≥98% purity with confirmed structural identity (NMR, MS) [1] makes it suitable as a calibration standard for developing and validating quantitative analytical methods (HPLC, LC-MS, GC-MS) targeting loline alkaloids in complex matrices such as plant extracts, fungal cultures, or ecological samples. Unlike mixed loline alkaloid extracts where relative concentrations are undefined, decorticasine's single-entity purity enables accurate standard curve construction, recovery assessment, and method ruggedness testing. Its distinct retention time (Kovats RI = 1660) ensures chromatographic resolution from other loline congeners in multi-analyte methods [2]. [REFS-1, REFS-2]

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